![molecular formula C9H9F2NO2 B1581330 3,5-Difluoro-D-Phenylalanine CAS No. 266360-63-8](/img/structure/B1581330.png)
3,5-Difluoro-D-Phenylalanine
Overview
Description
3,5-Difluoro-D-Phenylalanine is a phenylalanine derivative . It is used for producing high-quality peptides . The molecular formula is C9H9F2NO2 .
Synthesis Analysis
Fluorinated phenylalanines, including 3,5-Difluoro-D-Phenylalanine, have been synthesized for drug research over the last few decades . The synthesis of fluorinated phenylalanines has been a hot topic due to their considerable industrial and pharmaceutical applications .
Molecular Structure Analysis
The molecular formula of 3,5-Difluoro-D-Phenylalanine is C9H9F2NO2 . The average mass is 201.170 Da and the monoisotopic mass is 201.060135 Da .
Physical And Chemical Properties Analysis
3,5-Difluoro-D-Phenylalanine has a density of 1.4±0.1 g/cm3, a boiling point of 295.1±40.0 °C at 760 mmHg, and a flash point of 132.3±27.3 °C . It has 3 hydrogen bond acceptors, 3 hydrogen bond donors, and 3 freely rotating bonds .
Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of 3,5-Difluoro-D-Phenylalanine:
Peptide Production
This compound is utilized in producing high-quality peptides, which are chains of amino acids that can function as hormones, enzymes, or as part of the immune response .
Enzyme Inhibition
Fluorinated phenylalanines, including 3,5-Difluoro-D-Phenylalanine, are explored for their potential role as enzyme inhibitors, which could be significant in treating various diseases by targeting specific enzymatic pathways .
Therapeutic Agents
These compounds have pharmaceutical applications as therapeutic agents. Their unique properties can be harnessed in the development of new medications .
Tumor Imaging
There is potential for using fluorinated phenylalanines in topography imaging of tumor ecosystems using Positron Emission Tomography (PET), which is a type of nuclear medicine imaging .
Protein Structure Analysis
Selective fluorination of amino acids like 3,5-Difluoro-D-Phenylalanine allows researchers to study the stability, structure, and function of proteins more closely .
Drug Development
The unique properties imparted by fluorination can lead to the development of novel drugs with improved efficacy and pharmacokinetic profiles .
Safety and Hazards
Mechanism of Action
Target of Action
3,5-Difluoro-D-Phenylalanine, also known as H-D-PHE(3,5-DIF)-OH, is a derivative of phenylalanine . Phenylalanine is an essential aromatic amino acid that is a precursor of melanin, dopamine, noradrenalin (norepinephrine), and thyroxine . .
Mode of Action
Phenylalanine is known to interact with targets such as Kynurenine–oxoglutarate transaminase 1 and Corticoliberin .
Biochemical Pathways
Phenylalanine, the parent compound, is involved in several biochemical pathways, including the synthesis of key neurotransmitters and hormones .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
As a derivative of phenylalanine, it may have similar effects, including the synthesis of key neurotransmitters and hormones .
properties
IUPAC Name |
(2R)-2-amino-3-(3,5-difluorophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c10-6-1-5(2-7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGMPXZFCIHYIR-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1F)F)C[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351998 | |
Record name | 3,5-Difluoro-D-Phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
266360-63-8 | |
Record name | 3,5-Difluoro-D-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=266360-63-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Difluoro-D-Phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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